molecular formula C27H32N2O5 B11144834 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144834
M. Wt: 464.6 g/mol
InChI Key: QXARCESQXYSPBT-BZZOAKBMSA-N
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Description

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the morpholin-4-yl group: This step involves the reaction of the intermediate with morpholine under controlled conditions.

    Attachment of the phenyl and benzoyl groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and benzoyl chloride.

    Final hydroxylation: The hydroxyl group is introduced in the final step, typically through an oxidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving the functional groups present in the compound.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The morpholin-4-yl group can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3-Hydroxypropyl)morpholine

Uniqueness

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-19(2)34-22-11-9-21(10-12-22)25(30)23-24(20-7-4-3-5-8-20)29(27(32)26(23)31)14-6-13-28-15-17-33-18-16-28/h3-5,7-12,19,24,30H,6,13-18H2,1-2H3/b25-23-

InChI Key

QXARCESQXYSPBT-BZZOAKBMSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

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